molecular formula C9H11ClS B1646342 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene CAS No. 1314900-86-1

1-Chloro-2-ethyl-4-(methylsulfanyl)benzene

Cat. No.: B1646342
CAS No.: 1314900-86-1
M. Wt: 186.7 g/mol
InChI Key: KTRISOCOKVICEP-UHFFFAOYSA-N
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Description

1-Chloro-2-ethyl-4-(methylsulfanyl)benzene is an organic compound with the molecular formula C9H11ClS. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an ethyl group, and a methylsulfanyl group. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-2-ethyl-4-(methylsulfanyl)benzene can be synthesized through several methods. One common synthetic route involves the chlorination of 2-ethyl-4-(methylsulfanyl)benzene. This reaction typically requires a chlorinating agent such as thionyl chloride or sulfuryl chloride under controlled conditions to ensure selective chlorination at the desired position on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-ethyl-4-(methylsulfanyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce the methylsulfanyl group to a thiol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid in solvents like acetic acid or dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents such as tetrahydrofuran (THF).

Major Products

    Substitution: Products depend on the nucleophile used, such as 2-ethyl-4-(methylsulfanyl)phenol if hydroxide is the nucleophile.

    Oxidation: Sulfoxides or sulfones, depending on the extent of oxidation.

    Reduction: Thiol derivatives or dechlorinated products.

Scientific Research Applications

1-Chloro-2-ethyl-4-(methylsulfanyl)benzene is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving the modification of biological molecules or as a probe to study enzyme activity.

    Medicine: Potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Used in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 1-chloro-2-ethyl-4-(methylsulfanyl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or receptors, leading to changes in their activity or function. The molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

1-Chloro-2-ethyl-4-(methylsulfanyl)benzene can be compared with other similar compounds such as:

    1-Chloro-2-ethylbenzene: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.

    1-Chloro-4-(methylsulfanyl)benzene: Lacks the ethyl group, which may affect its physical properties and reactivity.

    2-Ethyl-4-(methylsulfanyl)benzene: Lacks the chlorine atom, making it less versatile in substitution reactions.

The presence of both the chlorine atom and the methylsulfanyl group in this compound makes it unique and valuable for specific chemical transformations and applications.

Properties

IUPAC Name

1-chloro-2-ethyl-4-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClS/c1-3-7-6-8(11-2)4-5-9(7)10/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRISOCOKVICEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)SC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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